Antiproliferative Potency: Class-Level Advantage of C7-Iodo Substitution over C7-Unsubstituted Analogs
In a systematic study of halogenated pyrrolo[3,2-d]pyrimidines, the 2,4-dichloro core scaffold exhibited antiproliferative activity at low micromolar levels. The subsequent introduction of an iodine atom at the C7 position (analogous to the C7 position in the target compound) resulted in a significant enhancement of potency, driving the IC50 into the sub-micromolar range [1]. This provides class-level evidence that C7-iodination on a 9-deazapurine core is a key driver of biological activity, directly differentiating C7-iodo/bromo analogs from their non-iodinated or C7-unsubstituted counterparts.
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Sub-micromolar IC50 (inferred for C7-iodo analog class) |
| Comparator Or Baseline | 2,4-dichloro pyrrolo[3,2-d]pyrimidine (Compound 1) with low micromolar IC50 |
| Quantified Difference | Reduction of IC50 from micromolar to sub-micromolar upon C7 iodination |
| Conditions | MDA-MB-231 triple-negative breast cancer cell line and three other cancer cell lines |
Why This Matters
For procurement decisions in anticancer SAR programs, this data strongly suggests that a C7-halogenated scaffold is essential to achieve sub-micromolar starting points, making it a superior choice over non-iodinated 9-deazapurines.
- [1] Temburnikar, K. W., et al. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorg. Med. Chem. 2015, 23 (15), 4354–4363. View Source
